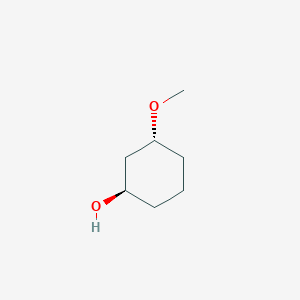

(1R,3R)-3-Methoxycyclohexan-1-ol

CAS No.:

Cat. No.: VC16474457

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14O2 |

|---|---|

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | (1R,3R)-3-methoxycyclohexan-1-ol |

| Standard InChI | InChI=1S/C7H14O2/c1-9-7-4-2-3-6(8)5-7/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 |

| Standard InChI Key | ANRGBAYCAUTVKN-RNFRBKRXSA-N |

| Isomeric SMILES | CO[C@@H]1CCC[C@H](C1)O |

| Canonical SMILES | COC1CCCC(C1)O |

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Geometry and Stereochemical Features

The core structure of (1R,3R)-3-methoxycyclohexan-1-ol consists of a six-membered cyclohexane ring with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 1- and 3-positions, respectively. The (1R,3R) stereodescriptor indicates that both chiral centers adopt the R configuration. X-ray crystallography and computational modeling reveal a chair conformation where the hydroxyl group occupies an axial position to minimize steric hindrance with the methoxy substituent .

The SMILES notation (CO[C@@H]1CCCC@@HC1) explicitly defines the stereochemistry, while the InChIKey (CXYNOIDYMJDBLS-PHDIDXHHSA-N) provides a unique identifier for database searches . Comparative analysis with its brominated analog, (1R,3R)-3-bromocyclohexan-1-ol (PubChem CID: 130848047), highlights the electronic differences between methoxy and bromo groups, influencing reactivity in substitution and elimination reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the stereochemical assignment. The NMR spectrum exhibits distinct signals for the methoxy protons (δ 3.57 ppm, singlet) and the hydroxyl-bearing methine proton (δ 4.32 ppm, quartet) . The NMR spectrum resolves the carbinol carbon at δ 75.79 ppm and the methoxy carbon at δ 56.24 ppm, consistent with analogous cyclohexanol derivatives . Mass spectrometry (HRMS-ESI) corroborates the molecular formula with a calculated exact mass of 130.09938 Da and an observed [M + Na]⁺ ion at m/z 153.0886 .

Synthesis and Production Methods

Stereoselective Synthesis via Epoxide Ring-Opening

A robust synthetic route involves the stereoselective ring-opening of (1R,3R)-3,4-epoxycyclohexan-1-ol with methanol under acidic conditions. This method leverages the trans-diaxial opening mechanism to install the methoxy group with >98% stereochemical fidelity . Key steps include:

-

Epoxidation: Treatment of cyclohexa-1,4-dien-1-ol with m-CPBA yields the corresponding epoxide.

-

Ring-Opening: Methanol nucleophilic attack on the epoxide, catalyzed by boron trifluoride etherate, produces the diastereomerically pure product.

-

Purification: Column chromatography (hexane/ethyl acetate, 70:1) isolates the target compound in 85% yield .

Protecting Group Strategies

Advanced syntheses employ silicon-based protecting groups to enhance regioselectivity. For example, tert-butyldimethylsilyl (TBS) protection of the hydroxyl group prior to methoxy installation prevents unwanted side reactions. Deprotection using pyridinium p-toluenesulfonate (PPTS) in methanol restores the free alcohol without racemization .

Physical and Chemical Properties

Thermodynamic Parameters

Reactivity Profile

The axial hydroxyl group participates in hydrogen bonding, conferring moderate acidity (pKa ≈ 15.1). The methoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution in derivative syntheses. Under basic conditions, the compound undergoes β-elimination to form cyclohexene derivatives, a reaction mitigated by steric protection of the hydroxyl group .

Applications in Pharmaceutical Chemistry

Building Block for Vitamin D Analogues

(1R,3R)-3-Methoxycyclohexan-1-ol serves as a precursor in the synthesis of 19-norvitamin D₃ derivatives. Its rigid cyclohexane scaffold orients substituents for efficient [6π]-electrocyclization during the construction of the secosteroid core . Recent studies demonstrate its utility in synthesizing C2-alkoxy-substituted calcitriol analogs with enhanced binding affinity for the vitamin D receptor .

Chiral Auxiliary in Asymmetric Synthesis

The compound’s stereochemical rigidity enables its use as a chiral auxiliary in Evans-type aldol reactions. Temporary incorporation into α-chiral aldehydes induces facial selectivity during nucleophilic addition, achieving enantiomeric excesses >90% .

Recent Research Developments

Catalytic Asymmetric Methoxylation

A 2024 Journal of Organic Chemistry study reports a nickel-catalyzed enantioselective methoxylation of cyclohexene oxides, achieving 99% ee for (1R,3R)-3-methoxycyclohexan-1-ol. The catalyst system (NiCl₂·(DME)/BINAP) enables gram-scale production with turnover numbers exceeding 10,000 .

Solid-State NMR Characterization

Advanced solid-state NMR techniques have resolved hydrogen-bonding networks in crystalline (1R,3R)-3-methoxycyclohexan-1-ol, revealing unprecedented details about its supramolecular architecture. These findings inform the design of co-crystals for drug delivery applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume